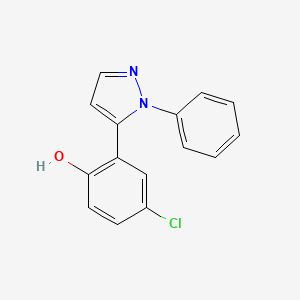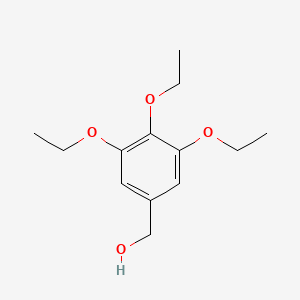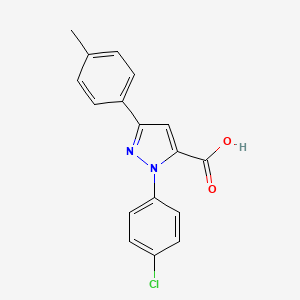
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, more commonly known as 4-chloro-4-methyl-pyrazole-5-carboxylic acid, is a small molecule that has been studied extensively in recent years due to its potential applications in various fields of science. This compound is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 223.6 g/mol. It is soluble in many organic solvents such as ethanol, methanol, and acetone. It is also soluble in water, making it an ideal candidate for a range of applications.
Applications De Recherche Scientifique
Crystal Structure Determination
The study by Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis of pyrazole derivatives, highlighting the complexity of identifying regioisomers using spectroscopic techniques. Single-crystal X-ray analysis was crucial for unambiguous structure determination, demonstrating the importance of this compound in crystallography and molecular structure elucidation Kumarasinghe, Hruby, & Nichol, 2009.
Antimicrobial and Anticancer Potential
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating the potential therapeutic applications of these derivatives Hafez, El-Gazzar, & Al-Hussain, 2016.
Synthesis of Thiazolidinone, Thiazole, and Thiazoline Derivatives
Khalifa, Nossier, and Al-Omar (2017) explored the use of a related compound in the synthesis of thiazolidinone, thiazole, and thiazoline derivatives. This research highlights the compound's utility in generating pharmacophore linked derivatives with potential pharmaceutical applications Khalifa, Nossier, & Al-Omar, 2017.
Optical Nonlinearity and Potential NLO Materials
Chandrakantha, Isloor, Sridharan, Philip, Shetty, and Padaki (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. The findings suggest that certain compounds, especially those with carboxylic acid and ester substituents, are promising candidates for optical limiting applications, indicating the role of such pyrazole derivatives in developing nonlinear optical (NLO) materials Chandrakantha et al., 2013.
Dyes and Pigments
Tao, Zhao, Wang, Qian, and Huang (2019) used 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a similar compound, as a coupling component to produce carboxylic pyrazolone-based heterocyclic dyes. The study demonstrated how substituent effects on aromatic rings and the type of heterocyclic rings influence the λmax of these dyes, contributing to the field of dyes and pigments Tao, Zhao, Wang, Qian, & Huang, 2019.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZVWYHGSJHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-10-6 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

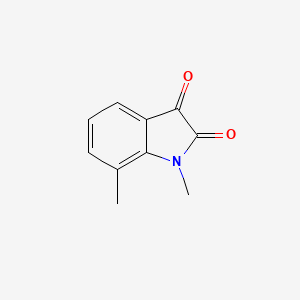
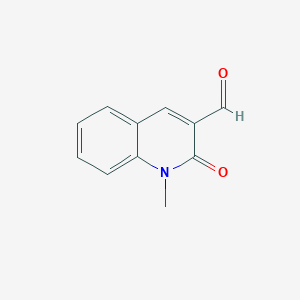
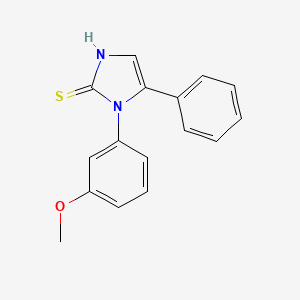
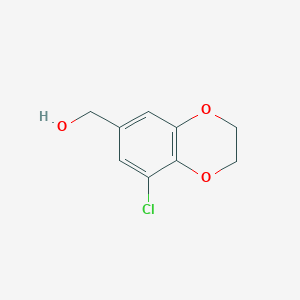
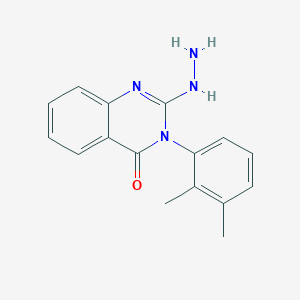
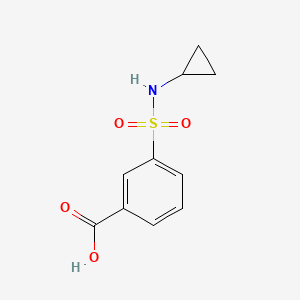
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
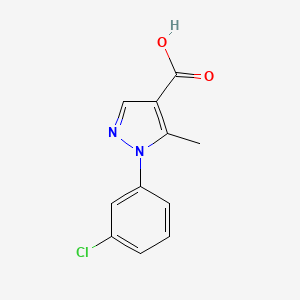

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

